

# Dimethyl 2-bromoterephthalate chemical properties

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## Compound of Interest

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **Dimethyl 2-bromoterephthalate**

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **Dimethyl 2-bromoterephthalate**, a key intermediate in modern organic synthesis. We will move beyond a simple recitation of facts to a functional understanding of its synthesis, reactivity, and application, grounded in mechanistic principles and practical laboratory considerations. This document is intended for researchers and professionals in chemical synthesis and drug development who require a comprehensive understanding of this versatile building block.

## Contextual Overview: The Role of Halogenated Aromatic Esters

Halogenated aromatic esters are a cornerstone of contemporary synthetic chemistry.<sup>[1]</sup> These molecules, characterized by an aromatic ring bearing both ester and halogen functional groups, serve as pivotal intermediates.<sup>[1]</sup> The halogen atom, particularly bromine, functions as a versatile synthetic handle. It can act as a leaving group in nucleophilic substitution reactions and, more significantly, participate in a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic construction of complex molecular architectures.<sup>[1]</sup>

**Dimethyl 2-bromoterephthalate** is an exemplary member of this class. Its structure features a 1,4-benzenedicarboxylate (terephthalate) framework with a bromine atom positioned ortho to one of the two methyl ester groups.<sup>[1][2]</sup> This specific arrangement of two electron-withdrawing ester groups and a reactive C-Br bond makes it a highly valuable and versatile intermediate for creating advanced materials and complex organic molecules.<sup>[1]</sup>

## Core Molecular Profile and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is a prerequisite for its effective use in synthesis.

Caption: Structure of **Dimethyl 2-bromoterephthalate**

The key identifiers and physical properties of **Dimethyl 2-bromoterephthalate** are summarized below for quick reference.

Identifier / Property	Value	Source(s)
IUPAC Name	dimethyl 2-bromobenzene-1,4-dicarboxylate	<a href="#">[2]</a>
CAS Number	18643-86-2	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> BrO <sub>4</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	273.08 g/mol	<a href="#">[2]</a>
Appearance	White to yellow powder/crystal	
Melting Point	52-57 °C	<a href="#">[3]</a>
Boiling Point (Predicted)	323.7 ± 22.0 °C	<a href="#">[3]</a>
Density (Predicted)	1.505 ± 0.06 g/cm <sup>3</sup>	<a href="#">[3]</a>
InChIKey	VUMPFOOPENBVFOUHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[6]</a>

# Synthesis Methodologies: A Focus on Regioselectivity

The synthesis of **dimethyl 2-bromoterephthalate** requires careful control to ensure the bromine is introduced at the correct position. Two primary strategies are employed, each with distinct advantages.

## Protocol 1: Direct Esterification of 2-Bromoterephthalic Acid

This is the most direct route when the brominated diacid is commercially available. The mechanism is a classic Fischer esterification.

- **Rationale:** This method is efficient and high-yielding. The use of a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
- **Step-by-Step Methodology:**
  - Suspend 2-bromoterephthalic acid in an excess of methanol.
  - Add a catalytic amount of concentrated sulfuric acid ( $H_2SO_4$ ).
  - Heat the mixture to reflux for an extended period (e.g., 16 hours) to drive the equilibrium towards the product.<sup>[1]</sup>
  - Upon completion, cool the reaction mixture and neutralize the excess acid.
  - The product can be isolated by extraction and purified by recrystallization.
  - Note: An alternative method involves using thionyl chloride in methanol, which proceeds via an acid chloride intermediate and can achieve yields up to 98%.<sup>[1]</sup>

## Protocol 2: Regioselective Synthesis from Dimethyl Terephthalate

When starting from the non-brominated diester, a multi-step approach is necessary to direct the bromination to the 2-position. This pathway offers high regioselectivity.[1]

- Rationale: The ester groups are deactivating and meta-directing for electrophilic aromatic substitution. To achieve ortho-bromination, a different directing group must be introduced and later removed. A nitro group serves this purpose effectively.
- Step-by-Step Methodology:
  - Nitration: Treat dimethyl terephthalate with nitric acid to introduce a nitro group, yielding dimethyl 2-nitroterephthalate.[1]
  - Reduction: Reduce the nitro group to an amine using methods such as catalytic hydrogenation or reduction with iron in the presence of an ammonium salt.[1] This forms dimethyl 2-aminoterephthalate.
  - Directed Bromination: The amino group is a strong ortho-, para-directing group. Bromination of dimethyl 2-aminoterephthalate will selectively occur at the position ortho to the amine.
  - Deamination (Diazotization): The amine is removed by treating it with a nitrite source (e.g.,  $\text{NaNO}_2$ ) under acidic conditions to form a diazonium salt, which is then eliminated to yield the final product, **dimethyl 2-bromoterephthalate**.[1]



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Caption: Regioselective synthesis of **Dimethyl 2-bromoterephthalate**.

## Reactivity and Synthetic Applications

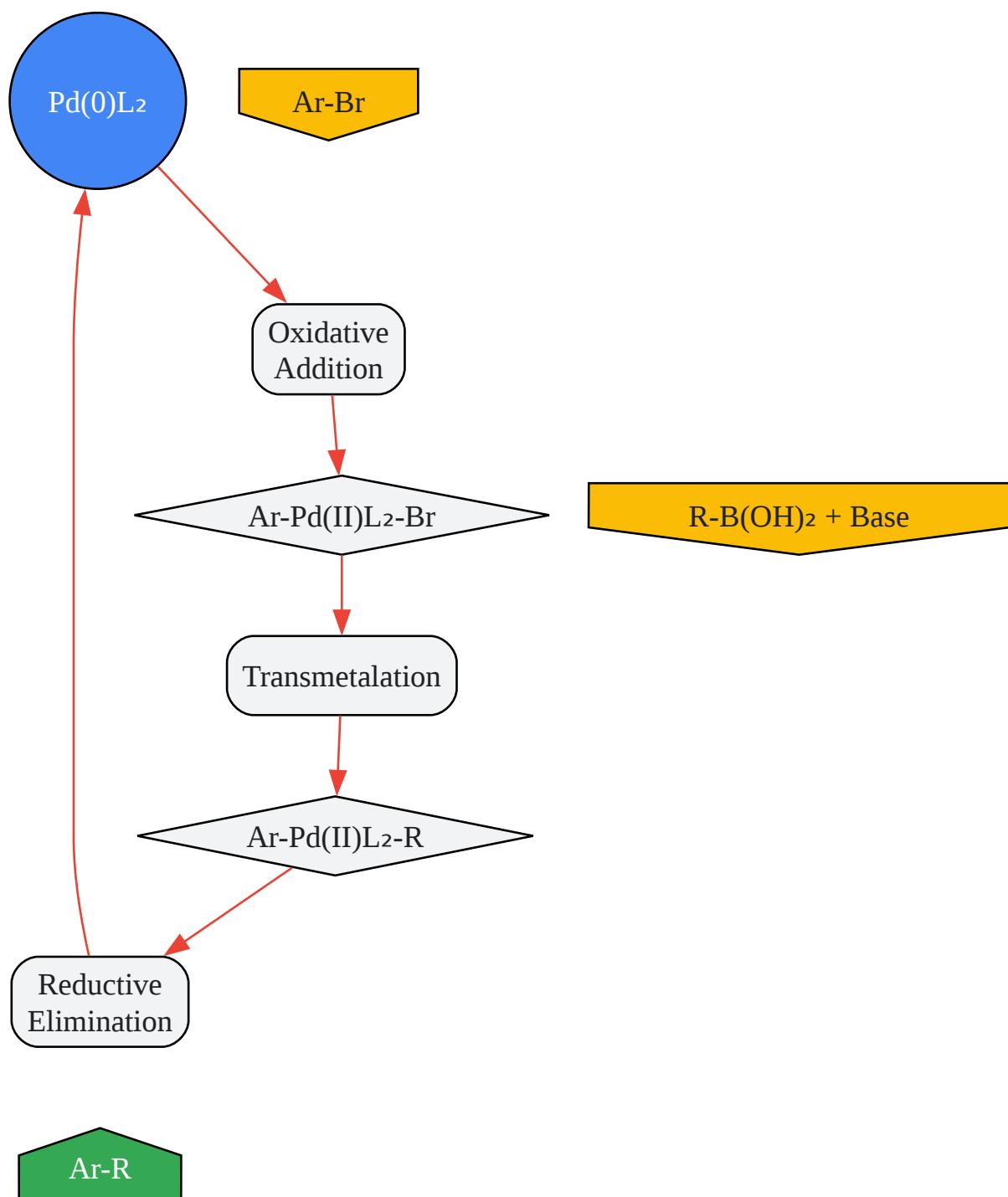
The synthetic utility of **dimethyl 2-bromoterephthalate** is dictated by the reactivity of its two key functional domains: the C-Br bond and the methyl ester groups.

## Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom makes this molecule an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery and materials science.

This reaction forms a C-C bond between the aryl bromide and an organoboron compound (boronic acid or ester).[7][8] It is widely used due to the stability and low toxicity of the boron reagents.[8][9]

- Mechanism Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the activated boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[7][9]
- Application: This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or alkenyl groups at the 2-position of the terephthalate ring.[9]



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Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

This reaction is a powerful method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[10][11]

- Mechanism Rationale: Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[10][12]
- Application: This provides a direct route to N-aryl or N-alkyl aminoterephthalate derivatives, which are valuable precursors for pharmaceuticals and functional materials.[1]

## Other Important Reactions

- Stille Coupling: This reaction couples the aryl bromide with an organotin reagent, offering another versatile method for C-C bond formation.[1]
- Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by strong nucleophiles. This reactivity is enhanced by the electron-withdrawing character of the two ester groups, which stabilize the negatively charged Meisenheimer complex intermediate.[1]
- Ester Group Transformations: The two methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid or reduced to diols, providing additional pathways for functionalization and polymer synthesis.[1]

## Spectroscopic Characterization

Unambiguous characterization is critical for confirming the structure and purity of synthesized materials.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure of **dimethyl 2-bromoterephthalate**.[1]

**<sup>1</sup>H NMR Data**

Chemical Shift ( $\delta$ ) ppm	Description
~7.75 - 7.85	Aromatic CH (doublet)
~8.05 - 8.15	Aromatic CH (doublet of doublets)
~8.15 - 8.25	Aromatic CH (doublet)
~3.94	Singlet, OCH <sub>3</sub>
~3.96	Singlet, OCH <sub>3</sub>

**<sup>13</sup>C NMR Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~166.3	C=O
~165.1	C=O
~136.3	Aromatic C
~135.3	Aromatic C
~133.8	Aromatic C
~131.2	Aromatic C
~128.2	Aromatic C
~121.6	C-Br
~52.9	OCH <sub>3</sub>
~52.8	OCH <sub>3</sub>

(Note: Specific chemical shifts can vary slightly based on the solvent and instrument. Data is representative.)[\[1\]](#)

## Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

These techniques provide complementary information about functional groups and molecular weight.

Technique	Observation	Interpretation
FTIR	Strong absorption around 1720-1742 $\text{cm}^{-1}$	Ester carbonyl (C=O) stretching vibration. <a href="#">[1]</a>
	Absorption around 500 $\text{cm}^{-1}$	C-Br bond stretch. <a href="#">[1]</a>
ESI-MS	Signal corresponding to $[\text{M}+\text{Na}]^+$ at $\text{m/z} \sim 296.95$	Confirms the molecular weight (273.08 g/mol) of the compound. <a href="#">[1]</a>

## Applications in Advanced Materials and Medicinal Chemistry

The unique structure of **dimethyl 2-bromoterephthalate** makes it a valuable precursor in several high-value applications.

- Polymer Chemistry: It is used as a specialized monomer for creating high-performance polyesters and polyamides.[\[1\]](#) The bromine atom can be retained to impart flame-retardant properties or used as a site for post-polymerization modification to fine-tune material characteristics.[\[1\]](#)
- Metal-Organic Frameworks (MOFs): After hydrolysis of the ester groups, the resulting 2-bromoterephthalic acid can be used as a linker to construct MOFs for applications in gas storage, separation, and catalysis.[\[1\]](#)
- Medicinal Chemistry: The compound serves as a versatile starting material for the synthesis of complex molecules with potential biological activity.[\[1\]](#) The ability to easily introduce diverse functionalities via cross-coupling reactions makes it an attractive scaffold for building libraries of compounds for drug screening.[\[1\]](#)

## Safety and Handling

According to GHS classifications, **Dimethyl 2-bromoterephthalate** is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#) [\[13\]](#)

- Handling: Use in a well-ventilated area or fume hood.[\[1\]](#)[\[14\]](#) Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[\[2\]](#)[\[13\]](#)[\[14\]](#)
- Storage: Keep in a dry, cool, and well-ventilated place.[\[13\]](#) Keep the container tightly closed.
- Stability: The product is chemically stable under standard ambient conditions.[\[14\]](#)

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## References

- 1. Dimethyl 2-bromoterephthalate | 18643-86-2 | Benchchem [benchchem.com]
- 2. Dimethyl 2-bromoterephthalate | C10H9BrO4 | CID 87741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Dimethyl 2-bromoterephthalate | 18643-86-2 [chemicalbook.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 1,4-Benzenedicarboxylic acid, 2-bromo-, dimethyl ester [webbook.nist.gov]
- 7. youtube.com [youtube.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
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